1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

Catalog No.
S12056647
CAS No.
M.F
C24H26N2S
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thioure...

Product Name

1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

IUPAC Name

1-benzyl-3-phenyl-1-[(4-propan-2-ylphenyl)methyl]thiourea

Molecular Formula

C24H26N2S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H26N2S/c1-19(2)22-15-13-21(14-16-22)18-26(17-20-9-5-3-6-10-20)24(27)25-23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27)

InChI Key

LAMICQSYWUVHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea is a complex organic compound characterized by its thiourea functional group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to a nitrogen atom. This compound features a benzyl group, a phenyl group, and an isopropyl-substituted benzyl moiety, contributing to its structural complexity and potential biological activity. The molecular formula for this compound is C21_{21}H24_{24}N2_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Such as:

  • Nucleophilic Substitution Reactions: Thioureas can act as nucleophiles due to the presence of the sulfur atom, which can attack electrophilic centers.
  • Formation of Isothiocyanates: Upon reaction with isocyanates or other electrophiles, thioureas can yield isothiocyanates.
  • Condensation Reactions: Thioureas can participate in condensation reactions leading to the formation of more complex structures.

These reactions are significant in synthetic organic chemistry and can be utilized to create derivatives with enhanced properties.

Thiourea compounds have been studied for their diverse biological activities. 1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea may exhibit:

  • Antimicrobial Properties: Many thiourea derivatives show activity against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that thioureas can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Thiourea compounds have been reported to reduce inflammation in certain models.

The specific biological activities of 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea would require empirical studies for confirmation.

The synthesis of 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea typically involves the following steps:

  • Formation of Thiourea: Reacting an appropriate amine with carbon disulfide or an isothiocyanate.
  • Alkylation: Introducing the benzyl and isopropyl groups through alkylation reactions, often using alkyl halides or similar electrophiles.
  • Purification: The crude product may require purification through recrystallization or chromatography methods to obtain the desired purity.

These steps highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea can find applications in various fields such as:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Agriculture: Development of agrochemicals for pest control.
  • Material Science: As a precursor for synthesizing novel materials with specific properties.

The versatility of thiourea derivatives makes them valuable in both medicinal chemistry and industrial applications.

Interaction studies involving 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea could focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic Effects: Investigating its interactions with other therapeutic agents to enhance efficacy or reduce side effects.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea. Here are some notable examples:

Compound NameStructureUnique Features
1-BenzylthioureaC9_{9}H10_{10}N2_{2}SSimpler structure, primarily studied for its antimicrobial properties.
3-MethylthioureaC4_{4}H10_{10}N2_{2}SKnown for its use in organic synthesis; simpler than 1-benzyl derivative.
N,N-DiethylthioureaC6_{6}H14_{14}N2_{2}SUtilized in various chemical syntheses; lacks aromatic groups present in 1-benzyl derivative.

Uniqueness

The uniqueness of 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea lies in its complex structure combining multiple aromatic groups and an isopropanol substituent, which may enhance its biological activity compared to simpler thioureas. This structural complexity could lead to unique interactions within biological systems, potentially resulting in distinctive therapeutic effects not observed in simpler analogs.

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

374.18167001 g/mol

Monoisotopic Mass

374.18167001 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types